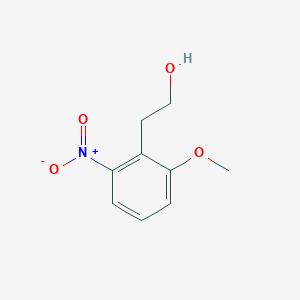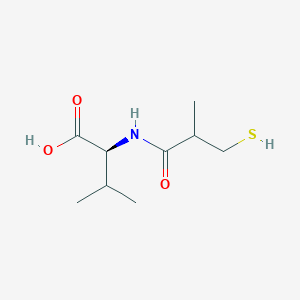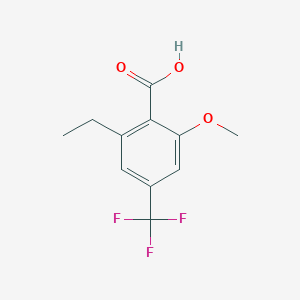
8-Chloro-3-ethyl-2(1H)-quinoxalinone
Descripción general
Descripción
8-Chloro-3-ethyl-2(1H)-quinoxalinone is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-3-ethyl-2(1H)-quinoxalinone typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-chloroaniline with ethyl glyoxalate, followed by cyclization in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: 80-100°C
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Solvent: Ethanol or methanol
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
8-Chloro-3-ethyl-2(1H)-quinoxalinone undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction can lead to the formation of dihydroquinoxalines.
Substitution: Halogen substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines or thiols
Major Products
Oxidation: Quinoxaline N-oxides
Reduction: Dihydroquinoxalines
Substitution: Aminoquinoxalines or thioquinoxalines
Aplicaciones Científicas De Investigación
8-Chloro-3-ethyl-2(1H)-quinoxalinone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 8-Chloro-3-ethyl-2(1H)-quinoxalinone involves its interaction with specific molecular targets. It can inhibit certain enzymes or bind to DNA, leading to the disruption of cellular processes. The exact pathways depend on the specific application and target organism.
Comparación Con Compuestos Similares
Similar Compounds
- 8-chloroquinoxalin-2(1H)-one
- 3-ethylquinoxalin-2(1H)-one
- 8-chloro-3-methylquinoxalin-2(1H)-one
Uniqueness
8-Chloro-3-ethyl-2(1H)-quinoxalinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
1464832-54-9 |
|---|---|
Fórmula molecular |
C10H9ClN2O |
Peso molecular |
208.64 g/mol |
Nombre IUPAC |
8-chloro-3-ethyl-1H-quinoxalin-2-one |
InChI |
InChI=1S/C10H9ClN2O/c1-2-7-10(14)13-9-6(11)4-3-5-8(9)12-7/h3-5H,2H2,1H3,(H,13,14) |
Clave InChI |
QLLNHOFFSBXWNY-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC2=C(C(=CC=C2)Cl)NC1=O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![rac-(1R,2S,3S,5R)-2-bromo-3-hydroxybicyclo[3.2.0]heptan-6-one](/img/structure/B8548152.png)


![2-({2-[2-(5-Nitrofuran-2-yl)ethenyl]quinazolin-4-yl}amino)phenol](/img/structure/B8548168.png)
![N-(4-Chlorophenyl)-4-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B8548177.png)
